N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide
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Overview
Description
The compound N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide is a synthetic molecule with complex structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions
Industrial Production Methods
For industrial-scale production, process optimization is essential to ensure high yield and purity. Methods such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, might be employed. In addition, purification techniques like crystallization, chromatography, and recrystallization are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the phenyl and thiophene moieties, leading to the formation of corresponding quinones and sulfoxides.
Reduction: Reduction reactions can occur at the carbonyl groups of the ethanediamide moiety, potentially forming secondary or tertiary amines.
Substitution: The piperazine and thiophene groups can undergo various nucleophilic and electrophilic substitution reactions, allowing for the modification of the compound's structure.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Conditions often involve halogenated intermediates, using reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction might produce various amine compounds.
Scientific Research Applications
The compound has a wide range of applications across different scientific disciplines:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Employed in biochemical assays to understand enzyme interactions and protein binding.
Medicine: Potentially useful as a pharmacophore for developing new drugs, particularly in targeting specific pathways in disease treatment.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, inhibiting or modulating their activity. The pathways involved could include signal transduction cascades, enzyme inhibition, or activation, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]ethanediamide
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(phenyl)propan-2-yl]ethanediamide
Uniqueness
What sets this compound apart from its similar counterparts is the presence of both the piperazinyl and thiophenyl moieties in its structure. This unique combination provides distinct chemical properties and potential biological activities, enhancing its versatility and effectiveness in various applications.
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c1-17(22(21-6-5-15-33-21)28-13-11-27(2)12-14-28)26-24(30)23(29)25-10-9-18-7-8-19(31-3)20(16-18)32-4/h5-8,15-17,22H,9-14H2,1-4H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDKGVXWIPNKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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